[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
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Overview
Description
[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is a chemical compound that features a phenyl ring substituted with a methanol group and a 1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular responses .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing EGFR . This makes it a potential candidate for the treatment of cancers that overexpress EGFR .
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have shown significant anti-inflammatory activity . For instance, a compound named f15 significantly inhibited the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells
Molecular Mechanism
Some oxadiazole derivatives have shown inhibitory effects against certain enzymes . For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles exhibited robust inhibitory effects against the epidermal growth factor receptor (EGFR) wild-type enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of a phenylhydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization with acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. It has been studied for its activity against various pathogens, including bacteria and viruses .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial properties
Uniqueness
[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLIAAKJDHQTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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